

"spectroscopic comparison of N-methylprop-2enethioamide and its amide precursor"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-methylprop-2-enethioamide

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A Spectroscopic Showdown: N-methylprop-2enethioamide vs. Its Amide Precursor

A detailed comparative analysis of the spectroscopic properties of **N-methylprop-2-enethioamide** and its amide precursor, N-methylprop-2-enamide, is presented for researchers and professionals in the fields of medicinal chemistry and drug development. This guide provides a side-by-side examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.

The substitution of an oxygen atom with sulfur in an amide functional group to form a thioamide introduces significant changes to the molecule's electronic and steric properties. These alterations are reflected in their spectroscopic signatures, providing a valuable tool for characterization and analysis. This guide will delve into these differences, offering a clear comparison between N-methylprop-2-enamide and its corresponding thioamide.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for N-methylprop-2-enamide and the expected data for **N-methylprop-2-enethioamide** based on characteristic thioamide spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (Predicted for Thioamide)



Compound	Proton	Chemical Shift (δ, ppm)
N-methylprop-2-enamide	N-H	~5.5-7.5 (broad)
C=CH ₂	~5.6-6.3	
N-CH₃	~2.8 (doublet)	-
N-methylprop-2-enethioamide	N-H	~7.5-9.5 (broad)
C=CH ₂	~5.7-6.5	
N-CH ₃	~3.0-3.5 (doublet)	-

Table 2: ¹³C NMR Spectroscopic Data

Compound	Carbon	Chemical Shift (δ, ppm)	
N-methylprop-2-enamide[1]	C=O	~167	
C=CH ₂	~126-131		
N-CH₃	~26	_	
N-methylprop-2-enethioamide	C=S	~195-205	
C=CH ₂	~128-135		
N-CH₃	~30-40	_	

Table 3: Infrared (IR) Spectroscopic Data



Compound	Functional Group	Wavenumber (cm⁻¹)
N-methylprop-2-enamide[1]	N-H stretch	~3300
C=O stretch (Amide I)	~1650	
N-H bend (Amide II)	~1550	_
C=C stretch	~1620	_
N-methylprop-2-enethioamide	N-H stretch	~3100-3300
Thioamide I (C=S stretch)	~1200-1400	
Thioamide II (C-N stretch/N-H bend)	~1500-1600	_
C=C stretch	~1610	_

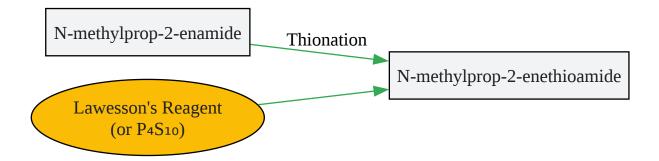
Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Pattern
N-methylprop-2- enamide[1]	C4H7NO	85.11	M ⁺ , [M-CH ₃] ⁺ , [M-C ₂ H ₂ O] ⁺
N-methylprop-2- enethioamide	C4H7NS	101.17	M ⁺ , [M-CH ₃] ⁺ , [M- SH] ⁺ , [M-C ₂ H ₂ S] ⁺

From Amide to Thioamide: A Chemical Transformation

The conversion of N-methylprop-2-enamide to **N-methylprop-2-enethioamide** is a classic thionation reaction. A common and effective method involves the use of Lawesson's reagent.





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Caption: Synthetic pathway from N-methylprop-2-enamide to **N-methylprop-2-enethioamide**.

Experimental Protocols Synthesis of N-methylprop-2-enethioamide

This protocol is adapted from general procedures for the synthesis of thioamides using Lawesson's reagent.[2]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylprop-2-enamide (1.0 eq) in anhydrous toluene.
- Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 eq) to the solution.
- Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of both the amide and the resulting thioamide.



- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
- Mass Spectrometry: Mass spectra are recorded using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Interpreting the Spectroscopic Differences

The replacement of the carbonyl oxygen with a sulfur atom leads to predictable and significant shifts in the spectroscopic data, providing clear evidence of the successful transformation.

NMR Spectroscopy

- ¹H NMR: The most notable change is the downfield shift of the N-H proton in the thioamide (~7.5-9.5 ppm) compared to the amide (~5.5-7.5 ppm). This is due to the increased deshielding effect of the thiocarbonyl group. The N-methyl protons also experience a downfield shift for the same reason.
- ¹³C NMR: The carbon of the C=S group in the thioamide resonates at a significantly lower field (~195-205 ppm) compared to the C=O carbon of the amide (~167 ppm).[3] This substantial downfield shift is a hallmark of the thiocarbonyl group and is a definitive indicator of the thionation reaction.

IR Spectroscopy

The IR spectra provide a clear distinction between the amide and thioamide functionalities. The strong C=O stretching vibration (Amide I band) around 1650 cm⁻¹ in N-methylprop-2-enamide is absent in the spectrum of **N-methylprop-2-enethioamide**.[4][5] Instead, the thioamide exhibits characteristic bands, including the "Thioamide I" band (primarily C=S stretching) between 1200-1400 cm⁻¹ and the "Thioamide II" band (a mixture of C-N stretching and N-H bending) between 1500-1600 cm⁻¹.[2]

Mass Spectrometry



The molecular ion peak in the mass spectrum of **N-methylprop-2-enethioamide** will be 16 mass units higher than that of N-methylprop-2-enamide, corresponding to the mass difference between sulfur and oxygen. The fragmentation patterns will also differ, with the thioamide showing characteristic losses of sulfur-containing fragments such as SH.

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- To cite this document: BenchChem. ["spectroscopic comparison of N-methylprop-2-enethioamide and its amide precursor"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15474461#spectroscopic-comparison-of-n-methylprop-2-enethioamide-and-its-amide-precursor]

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